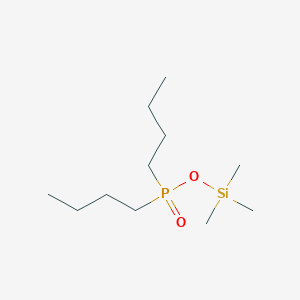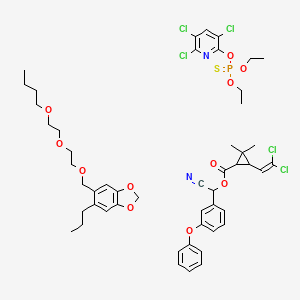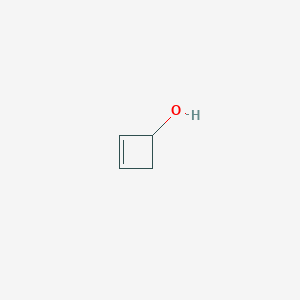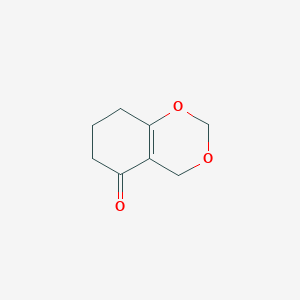
Trimethylsilyl dibutylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl dibutylphosphinate is an organophosphorus compound characterized by the presence of a trimethylsilyl group and two butyl groups attached to a phosphinate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethylsilyl dibutylphosphinate can be synthesized through the reaction of dibutylphosphinic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, often at room temperature, and results in the formation of the desired trimethylsilyl ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl dibutylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphinates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Trimethylsilyl dibutylphosphinate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of trimethylsilyl dibutylphosphinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group provides steric protection, allowing selective reactions to occur at the phosphinate moiety. The compound can interact with molecular targets through covalent bonding, leading to the formation of stable products .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- Trimethylsilyl diphenylphosphinate
- Trimethylsilyl diethylphosphinate
- Trimethylsilyl dimethylphosphinate
Uniqueness
Trimethylsilyl dibutylphosphinate is unique due to its specific combination of the trimethylsilyl group and two butyl groups, which confer distinct steric and electronic properties. This uniqueness makes it particularly useful in selective organic transformations and as a reagent in specialized chemical syntheses .
Propiedades
| 121934-93-8 | |
Fórmula molecular |
C11H27O2PSi |
Peso molecular |
250.39 g/mol |
Nombre IUPAC |
dibutylphosphoryloxy(trimethyl)silane |
InChI |
InChI=1S/C11H27O2PSi/c1-6-8-10-14(12,11-9-7-2)13-15(3,4)5/h6-11H2,1-5H3 |
Clave InChI |
FSMKGWYJKFGKRW-UHFFFAOYSA-N |
SMILES canónico |
CCCCP(=O)(CCCC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate](/img/no-structure.png)
![2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B14303566.png)




![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)

![Diethyl [(furan-2-carbonyl)amino]propanedioate](/img/structure/B14303638.png)
